molecular formula C20H27F3N2O8 B565629 DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE CAS No. 89103-66-2

DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE

Cat. No.: B565629
CAS No.: 89103-66-2
M. Wt: 480.437
InChI Key: BFHCANBAKJDDQR-PCTIKJEGSA-N
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Description

DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE is a metabolite of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This compound is formed through the glucuronidation of desmethyl fluvoxamine, which is the major active metabolite of fluvoxamine. The molecular formula of this compound is C20H27F3N2O8, and it has a molecular weight of 480.43 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE involves the glucuronidation of desmethyl fluvoxamine. This process typically requires the presence of glucuronic acid or its derivatives under specific reaction conditions. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to the desmethyl fluvoxamine molecule .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling factors such as temperature, pH, and the concentration of reactants. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur, leading to the replacement of specific functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of fluvoxamine metabolites.

    Biology: The compound is studied for its role in metabolic pathways and its interactions with various enzymes.

    Medicine: Research focuses on its pharmacokinetics and pharmacodynamics, particularly in understanding the metabolism of fluvoxamine.

    Industry: It is used in the development of new pharmaceutical formulations and in the quality control of fluvoxamine-containing products

Comparison with Similar Compounds

    Desmethyl Fluvoxamine: The primary active metabolite of fluvoxamine.

    Fluvoxamine: The parent compound, an SSRI used in the treatment of depression and anxiety disorders.

    Other SSRIs: Compounds such as sertraline, paroxetine, and citalopram, which also function as selective serotonin reuptake inhibitors.

Uniqueness: DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE is unique due to its specific formation through the glucuronidation of desmethyl fluvoxamine. This metabolic pathway distinguishes it from other SSRIs and their metabolites, highlighting its specific role in the pharmacokinetics of fluvoxamine .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N2O8/c21-20(22,23)12-6-4-11(5-7-12)13(25-32-10-8-24)3-1-2-9-31-19-16(28)14(26)15(27)17(33-19)18(29)30/h4-7,14-17,19,26-28H,1-3,8-10,24H2,(H,29,30)/b25-13+/t14-,15-,16+,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHCANBAKJDDQR-PCTIKJEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOCCN)CCCCOC2C(C(C(C(O2)C(=O)O)O)O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OCCN)/CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747551
Record name (5E)-5-[(2-Aminoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89103-66-2
Record name (5E)-5-[(2-Aminoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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